molecular formula C10H14BrN3O2 B1520844 tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate CAS No. 369638-69-7

tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate

Cat. No. B1520844
M. Wt: 288.14 g/mol
InChI Key: FPWNVMNGKNLYSC-UHFFFAOYSA-N
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Description

“tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate” is a chemical compound with the CAS Number: 369638-69-7. It has a molecular weight of 288.14 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate” involves the use of N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in tetrachloromethane . The reaction mixture is stirred at 100°C for 4 hours . The yield of this reaction is reported to be 77% .


Molecular Structure Analysis

The InChI Code of “tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate” is 1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4H2,1-3H3,(H,13,14,15) .


Physical And Chemical Properties Analysis

“tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate” is a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Compounds like 5-tert-butylpyrazine-2-carboxylic acid have been synthesized and evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Particularly, derivatives of substituted pyrazinecarboxylic acid have shown significant activity against Mycobacterium tuberculosis and fungal strains like Trichophyton mentagrophytes (Doležal et al., 2006).

Chemical Reactivity Studies

  • The reactivity of similar ynamides, like tert-butyl N-ethynyl-N-phenylcarbamate, in cycloaddition reactions has been explored. This study provides insights into the regioselectivity of these reactions and the potential for bromination and coupling under palladium catalysis (González et al., 2013).

Antimycobacterial and Antifungal Activities

  • Chlorinated N-phenylpyrazine-2-carboxamides, related to tert-butyl derivatives, have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have shown high activity against Mycobacterium tuberculosis and significant PET inhibition in spinach chloroplasts (Doležal et al., 2010).

Novel Synthesis Methods

  • Innovative synthetic routes for related compounds like 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides have been developed, showcasing more versatile and efficient synthesis methods (Bobko et al., 2012).

Photosynthetic Electron Transport Inhibition

  • Pyrazole derivatives, including tert-butyl compounds, have been identified as inhibitors of photosynthetic electron transport. This research provides a foundation for understanding the potential agricultural and biochemical applications of these compounds (Vicentini et al., 2005).

Antibacterial Activity

  • Recent studies have explored the antibacterial activity of novel pyrazine derivatives, contributing to the ongoing research in antimicrobial agents (Prasad, 2021).

Quantitative Structure-Activity Relationships

  • Research on substituted pyrazinoic acid esters, closely related to tert-butyl derivatives, has developed quantitative structure-activity relationships to understand better their antimycobacterial activity (Bergmann et al., 1996).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H302-H314 . Precautionary measures include P280-P305+P351+P338-P310 .

properties

IUPAC Name

tert-butyl N-[5-(bromomethyl)pyrazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWNVMNGKNLYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662833
Record name tert-Butyl [5-(bromomethyl)pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate

CAS RN

369638-69-7
Record name tert-Butyl [5-(bromomethyl)pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 5-methylpyrazin-2-ylcarbamate (2.79 g, 13.33 mmol), NBS (2.61 g, 14.67 mmol) and AlBN (0.219 g, 1.33 mmol) in CCl4 (45 mL) was purged with Argon, then the solution was heated with 85° C. oil bath for 4 h. The reaction mixture was cooled to room temperature, concentrated and the residue was redissolved in EtOAc (˜50 mL), washed with dilute aqueous NaOH twice (10 mL 1 N NaOH diluted in 20 mL H2O), brine (30 mL), dried (Na2SO4) and concentrated. The residue was further purified by flash chromatography on silica gel eluted with gradient EtOAc/CH2Cl2 (0-30%) and tert-butyl 5-(bromomethyl)pyrazin-2-ylcarbamate was obtained in off-white solid. LCMS (m/z): 288.1/290.1 (MH+), 0.82 min; 1H NMR (400 MHz, CDCl3) δ ppm 9.26 (s, 1H), 8.32 (d, J=1.2 Hz, 1H), 7.62 (br. s., 1H), 4.56 (s, 2H), 1.56 (s, 9H).
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
2.61 g
Type
reactant
Reaction Step One
[Compound]
Name
AlBN
Quantity
0.219 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution tert-butyl 5-methylpyrazin-2-ylcarbamate (500 mg, 2.39 mmol) in CCl4 (8.0 mL) were added NBS (446 mg, 2.51 mmol) and AIBN (117 mg, 0.72 mmol). The reaction mixture was stirred for 4 hours at 80° C. after which, it was partitioned between CH2Cl2 and water. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined organic extracts were washed with brine, dried over MgSO4, celite filtered and concentrated under reduced pressure. The crude product was purified by flash chromatography using (10% Ethyl acetate/Hexane) as a solvent to afford title compound (520 mg, 75% yield). 1H NMR (600 MHz, CDCl3) δ 9.29 (s, 1H), 8.95 (s, 1H), 8.37 (s, 1H), 4.38 (s, 2H), 1.57 (s, 9H). MS m/z: 288 [M+1].
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
446 mg
Type
reactant
Reaction Step One
Name
Quantity
117 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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